N-(3-Aminopropyl)-5-chloro-2-naphthalenesulfonamide Hydrochloride
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Overview
Description
N-(3-Aminopropyl)-5-chloro-2-naphthalenesulfonamide Hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes an aminopropyl group, a chloro-substituted naphthalene ring, and a sulfonamide group. These functional groups contribute to its reactivity and utility in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Aminopropyl)-5-chloro-2-naphthalenesulfonamide Hydrochloride typically involves the reaction of 5-chloro-2-naphthalenesulfonyl chloride with 3-aminopropylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under controlled temperature conditions. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Additionally, industrial production often includes rigorous quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(3-Aminopropyl)-5-chloro-2-naphthalenesulfonamide Hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, where the sulfonamide group may be oxidized or reduced depending on the reagents used.
Condensation Reactions: The aminopropyl group can react with carbonyl compounds to form imines or amides.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are commonly used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed
The major products formed from these reactions include substituted naphthalenes, imines, and reduced or oxidized sulfonamide derivatives .
Scientific Research Applications
N-(3-Aminopropyl)-5-chloro-2-naphthalenesulfonamide Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is employed in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of N-(3-Aminopropyl)-5-chloro-2-naphthalenesulfonamide Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopropyl group can form hydrogen bonds and electrostatic interactions with active sites, while the sulfonamide group can act as a competitive inhibitor. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(3-Aminopropyl)methacrylamide Hydrochloride
- (3-Aminopropyl)triethoxysilane
- Poly(N-isopropylmethacrylamide) microgels
Uniqueness
N-(3-Aminopropyl)-5-chloro-2-naphthalenesulfonamide Hydrochloride is unique due to its specific combination of functional groups, which confer distinct reactivity and binding properties. Compared to similar compounds, it offers a unique balance of hydrophobic and hydrophilic interactions, making it particularly useful in applications requiring selective binding and inhibition .
This detailed overview highlights the significance of this compound in various fields of research and industry. Its versatile reactivity and unique properties make it a valuable compound for scientific exploration and practical applications.
Properties
IUPAC Name |
N-(3-aminopropyl)-5-chloronaphthalene-2-sulfonamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2S.ClH/c14-13-4-1-3-10-9-11(5-6-12(10)13)19(17,18)16-8-2-7-15;/h1,3-6,9,16H,2,7-8,15H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUWAUAFPQCITAZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)S(=O)(=O)NCCCN)C(=C1)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10657024 |
Source
|
Record name | N-(3-Aminopropyl)-5-chloronaphthalene-2-sulfonamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10657024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
210049-20-0 |
Source
|
Record name | N-(3-Aminopropyl)-5-chloronaphthalene-2-sulfonamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10657024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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